molecular formula C15H10Cl2N2O2 B11773869 Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 303099-06-1

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B11773869
CAS No.: 303099-06-1
M. Wt: 321.2 g/mol
InChI Key: YIEMJWNFZGGLOF-UHFFFAOYSA-N
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Description

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This particular compound is characterized by the presence of two chlorine atoms on the benzimidazole ring and a methyl ester group on the benzoate moiety.

Preparation Methods

The synthesis of Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: The chlorine atoms on the benzimidazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate can be compared with other benzimidazole derivatives such as:

    This compound: Similar in structure but may have different substituents on the benzimidazole ring.

    2-Methylbenzimidazole: Lacks the chlorine atoms and ester group, resulting in different chemical and biological properties.

    5,6-Dimethylbenzimidazole: Contains methyl groups instead of chlorine atoms, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Biological Activity

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate is a compound belonging to the benzimidazole class, which is noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.

Molecular Structure and Formula:

  • Molecular Formula: C15H12Cl2N2O2
  • Molecular Weight: 325.17 g/mol
  • IUPAC Name: this compound

Structural Representation:
The compound features a benzimidazole core substituted with chlorine atoms and a benzoate moiety, enhancing its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as kinases and phosphatases. This inhibition can lead to the modulation of signaling pathways critical for cell survival and proliferation.
  • Antimicrobial Activity: Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains, including resistant strains.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Viability Assays:
    • The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
    • For instance, in studies involving human melanoma cells, the compound induced apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins.
  • Mechanistic Studies:
    • The anticancer mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These results suggest that the compound has potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Efficacy:
    • A recent study focused on the effects of this compound on breast cancer cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through a ROS-mediated pathway.
  • Antimicrobial Assessment:
    • Another study evaluated the antibacterial efficacy against multi-drug resistant strains of bacteria. The results highlighted the compound's potential as a therapeutic agent in treating infections caused by resistant pathogens.

Properties

CAS No.

303099-06-1

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

methyl 4-(4,6-dichloro-1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C15H10Cl2N2O2/c1-21-15(20)9-4-2-8(3-5-9)14-18-12-7-10(16)6-11(17)13(12)19-14/h2-7H,1H3,(H,18,19)

InChI Key

YIEMJWNFZGGLOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl

Origin of Product

United States

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